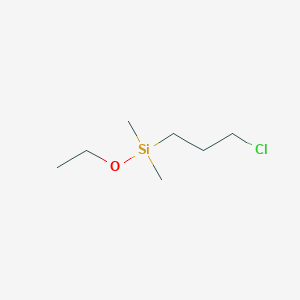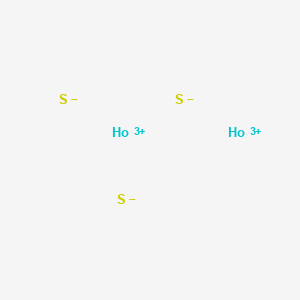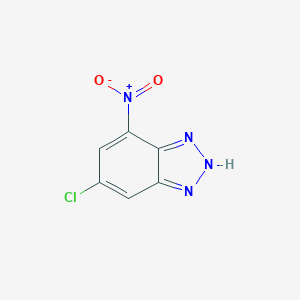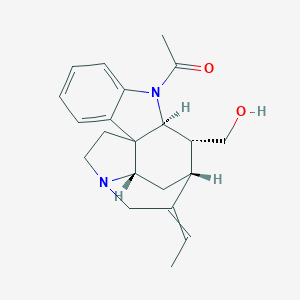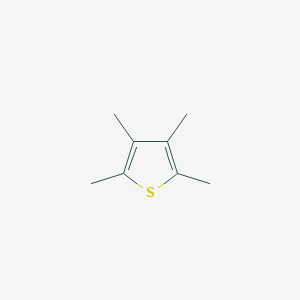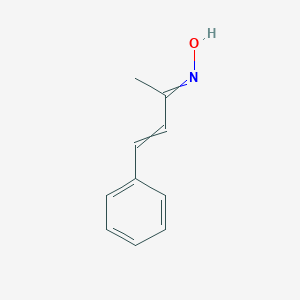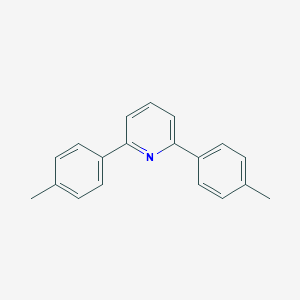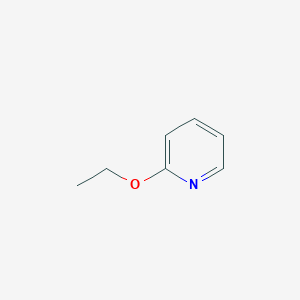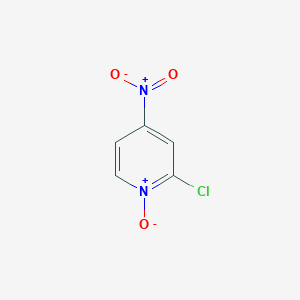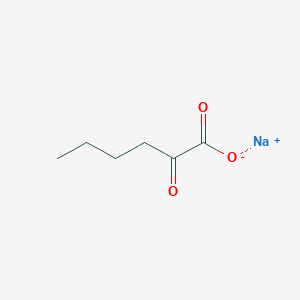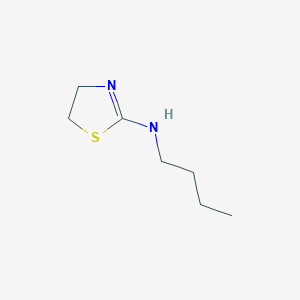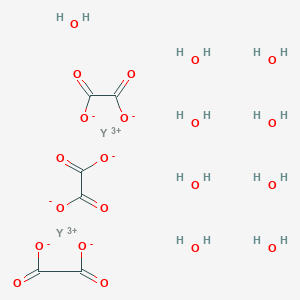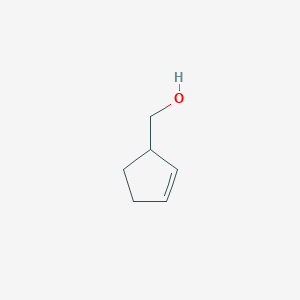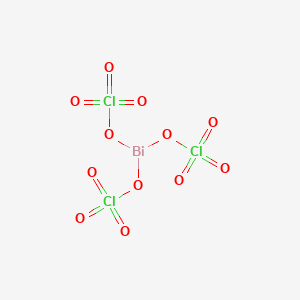
Diperchloryloxybismuthanyl perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diperchloryloxybismuthanyl perchlorate is a chemical compound with the molecular formula of BiCl3O5. It is a white crystalline powder that is used in various scientific research applications due to its unique properties.
Wirkmechanismus
Diperchloryloxybismuthanyl perchlorate works by disrupting the cell membrane of bacteria and fungi. It reacts with the amino acids in the cell membrane, causing it to break down and ultimately leading to the death of the microorganism.
Biochemische Und Physiologische Effekte
Diperchloryloxybismuthanyl perchlorate has been shown to have low toxicity in animals and humans. However, prolonged exposure to high concentrations of the compound can lead to respiratory and skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diperchloryloxybismuthanyl perchlorate in lab experiments is its high stability and solubility in water. Additionally, it is relatively cheap compared to other disinfectants. However, one limitation is that it can only be used in certain types of experiments due to its antibacterial and antifungal properties.
Zukünftige Richtungen
There are several future directions for the use of Diperchloryloxybismuthanyl perchlorate in scientific research. One potential application is in the development of new disinfectants for use in hospitals and other healthcare facilities. Additionally, it could be used in the synthesis of new organic compounds with antibacterial and antifungal properties. Further research is needed to fully understand the potential uses of Diperchloryloxybismuthanyl perchlorate in scientific research.
In conclusion, Diperchloryloxybismuthanyl perchlorate is a unique chemical compound that has several potential applications in scientific research. Its antibacterial and antifungal properties make it a valuable tool in the development of new disinfectants and organic compounds. However, further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
Diperchloryloxybismuthanyl perchlorate can be synthesized by reacting bismuth nitrate pentahydrate with sodium perchlorate in the presence of hydrochloric acid. The reaction produces a white precipitate, which is then washed and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Diperchloryloxybismuthanyl perchlorate has been widely used in scientific research due to its antibacterial and antifungal properties. It has been used as a disinfectant in hospitals and laboratories. Additionally, it has been used in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
14059-45-1 |
|---|---|
Produktname |
Diperchloryloxybismuthanyl perchlorate |
Molekularformel |
BiCl3O12 |
Molekulargewicht |
507.33 g/mol |
IUPAC-Name |
diperchloryloxybismuthanyl perchlorate |
InChI |
InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |
InChI-Schlüssel |
VDQDGCAHVVNVDM-UHFFFAOYSA-K |
SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
Kanonische SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



